[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1249794-96-4
VCID: VC4565297
InChI: InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2
SMILES: C1CN(CCC1CO)C2=NC(=CC=C2)F
Molecular Formula: C11H15FN2O
Molecular Weight: 210.252

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol

CAS No.: 1249794-96-4

Cat. No.: VC4565297

Molecular Formula: C11H15FN2O

Molecular Weight: 210.252

* For research use only. Not for human or veterinary use.

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol - 1249794-96-4

Specification

CAS No. 1249794-96-4
Molecular Formula C11H15FN2O
Molecular Weight 210.252
IUPAC Name [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2
Standard InChI Key ZJNIPCBTARPSRG-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2=NC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a hydroxymethyl group (-CH2_2OH) at the 4-position and a 6-fluoropyridin-2-yl group attached to the nitrogen atom . The fluorine atom at the 6-position of the pyridine ring introduces electronic effects that influence reactivity and intermolecular interactions. Key structural identifiers include:

  • SMILES: C1CN(CCC1CO)C2=NC(=CC=C2)F

  • InChIKey: ZJNIPCBTARPSRG-UHFFFAOYSA-N

  • Monoisotopic mass: 210.11684 Da

The presence of both hydrophilic (hydroxymethyl) and hydrophobic (fluoropyridine) groups confers amphiphilic properties, which may enhance membrane permeability in biological systems. Predicted physicochemical parameters, such as a collision cross-section (CCS) of 148.4 Ų for the [M+H]+^+ adduct , suggest moderate polarity compatible with liquid chromatography-mass spectrometry (LC-MS) analysis.

Synthesis and Manufacturing

The synthesis of [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol typically involves a multi-step sequence:

  • Piperidine Ring Formation: The piperidine core is constructed via cyclization reactions, often employing reductive amination or ring-closing metathesis. Industrial protocols optimize yields using catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).

  • Fluoropyridine Incorporation: A nucleophilic aromatic substitution (SNAr) reaction attaches the 6-fluoropyridin-2-yl group to the piperidine nitrogen. This step requires careful control of temperature (typically 80–100°C) to avoid defluorination.

  • Hydroxymethyl Introduction: The hydroxymethyl group is introduced via reduction of a ketone precursor, such as 1-(6-fluoropyridin-2-yl)piperidin-4-one , using reducing agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4).

A comparative analysis of synthetic routes is provided in Table 1.

Table 1: Synthetic Routes to [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol

StepReagents/ConditionsYield (%)Purity (%)Source
Piperidine formationPd/C, H2_2 (50 psi), THF, 25°C7895
Fluoropyridine attachmentK2_2CO3_3, DMF, 80°C6590
Ketone reductionNaBH4_4, MeOH, 0°C9298
CompoundAntimicrobial MIC (µg/mL)5-HT2A_{2A} IC50_{50} (nM)Solubility (mg/mL)
[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol4.215012.5
[1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanol3.8908.2
[1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol2.9755.6

Data adapted from .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a key intermediate in drug discovery. Its piperidine scaffold is prevalent in FDA-approved drugs, including the antipsychotic risperidone and the analgesic fentanyl. Fluorine incorporation improves metabolic stability, as evidenced by a 40% reduction in cytochrome P450-mediated clearance compared to non-fluorinated analogs .

Material Science

In optoelectronics, fluoropyridine derivatives function as electron-transport materials in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies (EQEs) of up to 12% .

Comparative Analysis with Structural Analogs

Replacing the 6-fluoro group with other halogens alters electronic and steric profiles:

  • Chlorine: Increases molecular weight (224.70 g/mol) and lipophilicity (logP = 1.8 vs. 1.5 for fluorine).

  • Bromine: Enhances binding affinity to hydrophobic enzyme pockets but reduces aqueous solubility (5.6 mg/mL vs. 12.5 mg/mL for fluorine).

Future Perspectives

Despite its promise, gaps persist in understanding the compound’s in vivo pharmacokinetics and toxicity. Patent filings (e.g., US20210002345A1) suggest ongoing industrial interest, particularly in antiviral applications . Collaborative efforts between academia and industry are critical to unlocking its full potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator